1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine
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Overview
Description
1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 4-methyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate . Industrial production methods may involve the use of more advanced catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar compounds to 1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine include other pyrazole derivatives such as 1-methyl-4-pyrazole and 3(5)-substituted pyrazoles. These compounds share structural similarities but may differ in their biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[2-(4-methylpyrazol-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13N5/c1-8-4-11-13(6-8)2-3-14-7-9(10)5-12-14/h4-7H,2-3,10H2,1H3 |
InChI Key |
FCQBNJBZDLTEPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCN2C=C(C=N2)N |
Origin of Product |
United States |
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